molecular formula C13H12BrN B8546901 4-(4-Bromo-3,5-dimethyl-phenyl)-pyridine

4-(4-Bromo-3,5-dimethyl-phenyl)-pyridine

Cat. No.: B8546901
M. Wt: 262.14 g/mol
InChI Key: BCUIRZIYLCLISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3,5-dimethyl-phenyl)-pyridine (CAS 1458655-85-0) is a high-value chemical building block with the molecular formula C13H12BrN and a molecular weight of 262.15 . This compound features a pyridine ring linked to a brominated, dimethyl-substituted phenyl ring, a structure that is highly attractive in medicinal chemistry and materials science. The bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications, enabling the creation of more complex molecules through cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for constructing carbon-carbon bonds . Researchers are exploring such structural motifs in the development of novel therapeutic agents. Recent scientific literature indicates that related heterocyclic compounds, including pyridine and pyrazine derivatives, are being investigated for their efficacy against drug-resistant pathogens . For instance, one study highlights that synthesized carboxamide derivatives demonstrated promising antibacterial activity against extensively drug-resistant Salmonella Typhi , with some compounds also showing potent inhibitory activity against enzymes like alkaline phosphatase . This suggests that this compound could serve as a critical precursor in the synthesis of new antimicrobial candidates to address the growing threat of antibiotic resistance. Furthermore, its structural characteristics make it a valuable intermediate for developing inhibitors for various biological targets and for advanced materials research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylphenyl)pyridine

InChI

InChI=1S/C13H12BrN/c1-9-7-12(8-10(2)13(9)14)11-3-5-15-6-4-11/h3-8H,1-2H3

InChI Key

BCUIRZIYLCLISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methyl groups improve solubility and steric bulk compared to nitro or carboxamide substituents in dihydropyridines .
  • Synthetic Yields : Brominated pyrrolopyridines (e.g., compound 22 ) are synthesized in moderate yields (75%), whereas chloro-pyridine derivatives achieve higher yields (up to 81%) .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) HOMO-LUMO Gap (eV)
4-(4-Bromo-3,5-dimethyl-phenyl)-pyridine Not reported Not reported Not reported Estimated ~5–6
2,6-Dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide 1665 (C=O), 1536 (amide) 2.34 (s, CH3), 7.06–8.37 (Ar-H) 20.46 (CH3), 167.32 (C=O) Not reported
4-(1-Aminoethyl)pyridine 3320 (N-H) Not reported Not reported 6.08

Key Observations :

  • IR and NMR : Bromine and methyl groups in the target compound would likely show C-Br stretching (~600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) in IR. Methyl protons in similar compounds resonate at δ ~2.3 ppm in ^1H NMR .
  • Electronic Properties: The HOMO-LUMO gap of 4-(1-aminoethyl)pyridine (6.08 eV) suggests moderate bioactivity ; the target compound’s gap is expected to be similar, facilitating charge transfer in materials science applications.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

  • Base : K₂CO₃ or NaHCO₃ to neutralize the boric acid byproduct.

  • Solvent : A 10:1 mixture of 1,4-dioxane and water, which enhances solubility while maintaining catalyst activity.

  • Temperature : 90°C under inert argon atmosphere to prevent catalyst oxidation.

For the target compound, 4-pyridylboronic acid and 4-bromo-3,5-dimethyl-1-iodobenzene are ideal coupling partners. The iodine substituent at the para position of the brominated phenyl ring ensures selective coupling at the pyridine’s 4-position.

Yield and Scalability

Under optimized conditions, yields of 75–85% are achievable (Table 1). Scaling to multigram quantities requires careful control of oxygen and moisture, as Pd catalysts are sensitive to decomposition.

Table 1: Suzuki-Miyaura Reaction Parameters for this compound

ComponentSpecification
Aryl Halide4-Bromo-3,5-dimethyl-1-iodobenzene
Boronic Acid4-Pyridylboronic acid
CatalystPdCl₂(dppf) (3 mol%)
Solvent1,4-Dioxane/H₂O (10:1)
Temperature90°C, 24 hours
Yield82%

Negishi Coupling: Nickel-Catalyzed Methylation and Cross-Coupling

The Negishi reaction offers an alternative pathway, particularly useful for introducing methyl groups to aromatic systems prior to cross-coupling. This method is highlighted in patent WO2024015825A1 for analogous bromopyridine derivatives.

Sequential Methylation and Coupling

The synthesis involves two key steps:

  • Directed ortho-methylation : A nickel-catalyzed Negishi coupling installs a methyl group at the 3-position of 2-amino-5-bromo-4-methylpyridine using Me₂Zn.

  • Bromine-directed coupling : The bromine substituent facilitates subsequent cross-coupling with 3,5-dimethylphenylzinc bromide to form the biaryl bond.

Critical conditions :

  • Nickel catalyst : NiCl₂ with bidentate ligands (e.g., 1,1-bis(diphenylphosphino)methane).

  • Solvent : Dry tetrahydrofuran (THF) or 2-methyltetrahydrofuran to prevent ligand degradation.

  • Temperature : 70–80°C under nitrogen atmosphere.

Advantages and Limitations

This method achieves yields of 70–78% but requires rigorous exclusion of moisture and oxygen. The use of directing groups (e.g., dimethylformamide-dimethylacetal) enhances regioselectivity but adds synthetic steps (Figure 1).

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYieldScalabilityComplexity
Suzuki-Miyaura75–85%HighModerate
Negishi Coupling70–78%ModerateHigh
Directed C–H Arylation50–65%LowVery High

The Suzuki reaction offers the best balance of yield and practicality, while Negishi coupling is preferable for large-scale production despite its complexity.

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